molecular formula C36H23N3 B13393027 9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene

9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene

Cat. No.: B13393027
M. Wt: 497.6 g/mol
InChI Key: VTPUQPGSHCOEFG-UHFFFAOYSA-N
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Description

9,18-diphenyl-9,18,27-triazaheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene is a complex organic compound with a unique heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process is designed to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole
  • 9,18,27-tridodecyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12,14,16,21,23,25-dodecaene-5-carboxaldehyde

Uniqueness

What sets 9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene apart from similar compounds is its unique heptacyclic structure and the presence of multiple phenyl groups. These features contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H23N3

Molecular Weight

497.6 g/mol

IUPAC Name

9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene

InChI

InChI=1S/C36H23N3/c1-3-13-23(14-4-1)38-29-21-11-8-18-26(29)32-34-31(25-17-7-10-20-28(25)37-34)35-33(36(32)38)27-19-9-12-22-30(27)39(35)24-15-5-2-6-16-24/h1-22,37H

InChI Key

VTPUQPGSHCOEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C6=C4N(C7=CC=CC=C76)C8=CC=CC=C8)NC9=CC=CC=C95

Origin of Product

United States

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